Stereochemical Purity: Enantiomer vs. Racemate
The (2S,3S) enantiomer of 2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid (CAS 1820579-51-8) is available with a defined stereochemical purity of 98% from commercial sources, ensuring consistent chiral induction in asymmetric synthesis . In contrast, the racemic mixture (rac-(2R,3R), CAS 1807919-94-3) contains equal parts of both enantiomers, which can lead to different biological or catalytic outcomes if stereochemistry is not controlled .
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | 98% (2S,3S) enantiomer (CAS 1820579-51-8) |
| Comparator Or Baseline | Racemic mixture (rac-(2R,3R), CAS 1807919-94-3) containing 50% (2R,3R) and 50% (2S,3S) enantiomers |
| Quantified Difference | ≥98% enantiomeric excess vs. 0% enantiomeric excess |
| Conditions | Vendor analytical specifications (HPLC purity) |
Why This Matters
For applications requiring stereochemical control, such as chiral ligand design or asymmetric catalysis, the (2S,3S) enantiomer provides a 48% absolute increase in the desired stereoisomer concentration compared to the racemate.
